2-Amino-3,3-difluoropropanoic acid hydrochloride
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Overview
Description
2-Amino-3,3-difluoropropanoic acid hydrochloride is a fluorinated amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-difluoropropanoic acid hydrochloride typically involves the fluorination of a suitable precursor. One common method involves the reaction of 3,3-difluoropropanoic acid with ammonia under controlled conditions to introduce the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-difluoropropanoic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and amines, respectively .
Scientific Research Applications
2-Amino-3,3-difluoropropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Amino-3,3-difluoropropanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and proteins in unique ways. These interactions can lead to the inhibition of enzyme activity or modification of protein function, which is of interest in both biological and medicinal research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride
- 3-Amino-2,2-difluoropropanoic acid hydrochloride
- 3,3-Difluoropropanoic acid
Uniqueness
2-Amino-3,3-difluoropropanoic acid hydrochloride is unique due to the presence of two fluorine atoms at the 3-position, which imparts distinct chemical properties compared to its analogs. This unique structure enhances its reactivity and stability, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C3H6ClF2NO2 |
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Molecular Weight |
161.53 g/mol |
IUPAC Name |
2-amino-3,3-difluoropropanoic acid;hydrochloride |
InChI |
InChI=1S/C3H5F2NO2.ClH/c4-2(5)1(6)3(7)8;/h1-2H,6H2,(H,7,8);1H |
InChI Key |
LCZKBIYZFDNUJX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)(C(=O)O)N.Cl |
Origin of Product |
United States |
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